molecular formula C12H8O5 B12906301 Dibenzofuran-2,3,7,8-tetrol CAS No. 7461-62-3

Dibenzofuran-2,3,7,8-tetrol

Cat. No.: B12906301
CAS No.: 7461-62-3
M. Wt: 232.19 g/mol
InChI Key: VNDIJIRLCXPKRR-UHFFFAOYSA-N
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Description

Dibenzofuran-2,3,7,8-tetrol is a chemical compound with the molecular formula C12H8O5 It is a derivative of dibenzofuran, characterized by the presence of four hydroxyl groups at the 2, 3, 7, and 8 positions on the dibenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzofuran-2,3,7,8-tetrol typically involves the hydroxylation of dibenzofuran. One common method is the direct hydroxylation of dibenzofuran using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction is usually carried out in an alkaline medium to facilitate the formation of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes the formation of intermediate compounds, followed by selective hydroxylation and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran-2,3,7,8-tetrol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of dibenzofuran.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted dibenzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dibenzofuran.

    Substitution: Halogenated or nitrated dibenzofuran derivatives.

Scientific Research Applications

Dibenzofuran-2,3,7,8-tetrol has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dibenzofuran-2,3,7,8-tetrol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups on the compound can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. Additionally, the compound may undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without hydroxyl groups.

    2,3,7,8-Tetrachlorodibenzofuran: A chlorinated derivative with different chemical properties.

    Dibenzofuran-2,3,7,8-tetrachloride: Another chlorinated derivative with distinct reactivity.

Uniqueness

Dibenzofuran-2,3,7,8-tetrol is unique due to the presence of four hydroxyl groups, which impart distinct chemical and biological properties. These hydroxyl groups enhance the compound’s reactivity and potential for forming hydrogen bonds, making it valuable for various applications in research and industry.

Properties

7461-62-3

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

IUPAC Name

dibenzofuran-2,3,7,8-tetrol

InChI

InChI=1S/C12H8O5/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4,13-16H

InChI Key

VNDIJIRLCXPKRR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CC(=C(C=C3OC2=CC(=C1O)O)O)O

Origin of Product

United States

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